

# chemical structure and properties of Durlobactam Sodium

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Durlobactam Sodium

Cat. No.: B607226 Get Quote

## **Durlobactam Sodium: A Technical Whitepaper**

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Durlobactam Sodium** is a novel, broad-spectrum  $\beta$ -lactamase inhibitor of the diazabicyclooctane class, developed to address the growing threat of multidrug-resistant Gramnegative bacteria, particularly Acinetobacter baumannii.[1][2] In combination with the  $\beta$ -lactam antibiotic sulbactam, durlobactam restores its activity against strains that have acquired resistance through the production of serine  $\beta$ -lactamases.[3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **Durlobactam Sodium**, supported by available experimental data and protocols.

#### **Chemical Structure and Physicochemical Properties**

Durlobactam is a non- $\beta$ -lactam, diazabicyclooctane-based compound.[3] The sodium salt form enhances its pharmaceutical properties.

Chemical Structure:

Caption: Chemical structure of **Durlobactam Sodium**.

Table 1: Physicochemical Properties of **Durlobactam Sodium** 



| Property          | Value                                                                                                | Reference(s) |  |
|-------------------|------------------------------------------------------------------------------------------------------|--------------|--|
| IUPAC Name        | sodium;[(2S,5R)-2-carbamoyl-<br>3-methyl-7-oxo-1,6-<br>diazabicyclo[3.2.1]oct-3-en-6-<br>yl] sulfate | [5]          |  |
| Molecular Formula | C8H10N3NaO6S                                                                                         | [5][6]       |  |
| Molecular Weight  | 299.24 g/mol                                                                                         | [5][6]       |  |
| CAS Number        | 1467157-21-6                                                                                         | [7]          |  |
| Synonyms          | ETX2514 Sodium,<br>F78MDZ9CW9                                                                        | [6][7]       |  |

#### **Mechanism of Action**

Durlobactam is a potent inhibitor of Ambler class A, C, and D serine  $\beta$ -lactamases.[2][8] Its mechanism involves the formation of a covalent, yet reversible, acyl-enzyme intermediate with the serine residue in the active site of the  $\beta$ -lactamase.[3][8] This prevents the hydrolysis and inactivation of  $\beta$ -lactam antibiotics like sulbactam.





Click to download full resolution via product page

Caption: Mechanism of action of Durlobactam.

## **In Vitro Activity**

The inhibitory activity of Durlobactam has been quantified against various  $\beta$ -lactamases, and its combination with sulbactam has been tested against clinical isolates of A. baumannii.

Table 2: Inhibitory Activity of Durlobactam against Purified β-Lactamases

| Enzyme (Ambler Class) | IC <sub>50</sub> (nM) | Reference(s) |
|-----------------------|-----------------------|--------------|
| KPC-2 (A)             | 4                     | [9]          |
| AmpC (C)              | 14                    | [9]          |
| OXA-24 (D)            | 190                   | [9]          |

Table 3: In Vitro Activity of Sulbactam-Durlobactam against Acinetobacter baumannii



| Parameter                               | Value (µg/mL) | Reference(s) |
|-----------------------------------------|---------------|--------------|
| Sulbactam MIC <sub>90</sub>             | 64            | [10]         |
| Sulbactam-Durlobactam MIC <sub>90</sub> | 2             | [10]         |

#### **Pharmacokinetics**

Pharmacokinetic properties of **Durlobactam Sodium** have been evaluated in healthy adult subjects.

Table 4: Pharmacokinetic Parameters of Durlobactam in Healthy Adults

| Parameter                     | Value           | Reference(s) |
|-------------------------------|-----------------|--------------|
| Elimination Half-Life (t½)    | 2.52 ± 0.77 h   | [3]          |
| Volume of Distribution (Vd)   | 30.3 ± 12.9 L   | [3]          |
| Clearance (CL)                | 9.96 ± 3.11 L/h | [3]          |
| Urinary Excretion (unchanged) | 78%             | [3]          |

# **Clinical Efficacy**

The efficacy and safety of sulbactam-durlobactam were evaluated in the ATTACK trial, a Phase 3, randomized, controlled, non-inferiority trial comparing it to colistin for the treatment of infections caused by carbapenem-resistant Acinetobacter baumannii-calcoaceticus complex (ABC).[11][12]

Table 5: Key Efficacy Outcomes from the ATTACK Trial



| Outcome                                 | Sulbactam-<br>Durlobactam (%)              | Colistin (%)                               | Reference(s) |
|-----------------------------------------|--------------------------------------------|--------------------------------------------|--------------|
| 28-Day All-Cause<br>Mortality           | 19                                         | 32.3                                       | [11]         |
| Clinical Cure                           | 64                                         | 35 (monomicrobial) /<br>53 (polymicrobial) | [11]         |
| Favorable<br>Microbiological<br>Outcome | 67 (monomicrobial) /<br>70 (polymicrobial) | 33 (monomicrobial) /<br>63 (polymicrobial) | [11]         |
| Nephrotoxicity                          | 13                                         | 38                                         | [1]          |

# **Experimental Protocols Minimum Inhibitory Concentration (MIC) Determination**

The in vitro activity of sulbactam-durlobactam is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Protocol: Broth Microdilution MIC Assay

- Preparation of Media: Cation-adjusted Mueller-Hinton broth (CAMHB) is prepared according to the manufacturer's instructions.
- Preparation of Antibiotics: Stock solutions of sulbactam and durlobactam are prepared. For testing, serial twofold dilutions of sulbactam are prepared in CAMHB. Durlobactam is added to each dilution at a fixed concentration of 4 μg/mL.[13]
- Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium. Colonies
  are suspended in saline or broth to achieve a turbidity equivalent to a 0.5 McFarland
  standard. This suspension is further diluted to yield a final inoculum concentration of
  approximately 5 x 10<sup>5</sup> CFU/mL in each well of the microtiter plate.
- Incubation: The microtiter plates are incubated at  $35 \pm 2$  °C for 16-20 hours in ambient air.



• Reading Results: The MIC is determined as the lowest concentration of sulbactam (in the presence of 4 μg/mL durlobactam) that completely inhibits visible growth of the organism.



Click to download full resolution via product page

Caption: Workflow for MIC Determination.

#### **Murine Thigh Infection Model**

This in vivo model is used to evaluate the efficacy of antimicrobial agents in a localized soft tissue infection.

Protocol: Neutropenic Mouse Thigh Infection Model

- Induction of Neutropenia: Mice (e.g., ICR [CD-1]) are rendered neutropenic by intraperitoneal
  injections of cyclophosphamide. A common regimen is 150 mg/kg administered four days
  prior to infection and 100 mg/kg one day before infection.[3]
- Infection: Mice are anesthetized, and each thigh is injected intramuscularly with a bacterial suspension (e.g., 0.1 mL of 10<sup>7</sup> CFU/mL S. aureus).[3]
- Treatment: At a specified time post-infection (e.g., 2 hours), treatment with the investigational
  drug or vehicle control is initiated via the desired route (e.g., subcutaneous or intravenous).
   Dosing regimens can be varied to determine pharmacokinetic/pharmacodynamic
  relationships.
- Endpoint Analysis: At the end of the study period (e.g., 24 hours post-infection), mice are euthanized. The thighs are aseptically removed, weighed, and homogenized in a sterile buffer (e.g., PBS).

#### Foundational & Exploratory





 Bacterial Load Quantification: Serial dilutions of the thigh homogenates are plated on appropriate agar media. After incubation, colony-forming units (CFU) are counted to determine the bacterial load per gram of tissue.[3]





Click to download full resolution via product page

Caption: Workflow for Murine Thigh Infection Model.



#### **Synthesis**

A general synthetic scheme for Durlobactam has been described, starting from a key hydroxyurea intermediate.

Simplified Synthetic Pathway:

A multi-step synthesis is employed, involving an aza-Diels-Alder reaction followed by a series of deprotection, protection, coupling, and cyclization steps to form the diazabicyclooctane core. The final steps involve sulfation and salt formation.[14]



Click to download full resolution via product page

Caption: Simplified Synthetic Pathway of **Durlobactam Sodium**.

#### Conclusion

**Durlobactam Sodium**, in combination with sulbactam, represents a significant advancement in the treatment of serious infections caused by multidrug-resistant Acinetobacter baumannii. Its potent and broad-spectrum inhibition of serine  $\beta$ -lactamases, favorable pharmacokinetic profile, and demonstrated clinical efficacy and safety make it a valuable addition to the antimicrobial arsenal. Further research into its application against other resistant pathogens may be warranted.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

1. amr-accelerator.eu [amr-accelerator.eu]

#### Foundational & Exploratory





- 2. Frontiers | Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents [frontiersin.org]
- 3. noblelifesci.com [noblelifesci.com]
- 4. imquestbio.com [imquestbio.com]
- 5. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acute Streptococcus pneumoniae lung infection: Mouse model and characterisation of the immune response. [protocols.io]
- 8. academic.oup.com [academic.oup.com]
- 9. Neutropenic thigh mouse model REVIVE [revive.gardp.org]
- 10. mdpi.com [mdpi.com]
- 11. Use of pharmacokinetics and pharmacodynamics in the development of antibacterial medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulbactam-durlobactam susceptibility test method development and quality control ranges for MIC and disk diffusion tests PMC [pmc.ncbi.nlm.nih.gov]
- 14. newdrugapprovals.org [newdrugapprovals.org]
- To cite this document: BenchChem. [chemical structure and properties of Durlobactam Sodium]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607226#chemical-structure-and-properties-of-durlobactam-sodium]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com